6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one
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Overview
Description
The compound with the identifier “6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by hosting the compound in the non-polar cavity of cyclodextrins .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using cyclodextrins to improve the physical, chemical, and biological characteristics of the compound. This method enhances the solubility, stability, and elimination/masking of undesirable properties .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in industrial processes to enhance the properties of products, such as improving solubility and stability .
Mechanism of Action
The mechanism of action of 6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one include other cyclodextrin inclusion complexes and compounds with analogous chemical structures. Examples of similar compounds are those that share similar functional groups or structural motifs .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and its ability to form stable inclusion complexes with cyclodextrins. This uniqueness makes it particularly valuable in applications where enhanced solubility and stability are crucial .
Properties
IUPAC Name |
6-phenyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-14-13(12-4-2-1-3-5-12)19-20-15(18-14)17-10-11-6-8-16-9-7-11/h1-9H,10H2,(H2,17,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOLDPMLJGITMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=NC2=O)NCC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=NC2=O)NCC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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